Cas no 7328-17-8 (2-(2-Ethoxyethoxy)ethyl Acrylate)

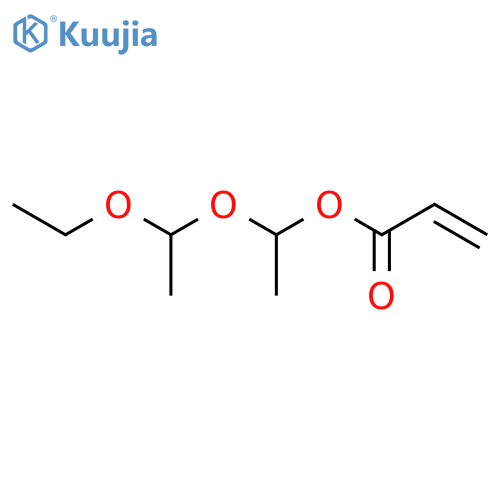

7328-17-8 structure

商品名:2-(2-Ethoxyethoxy)ethyl Acrylate

2-(2-Ethoxyethoxy)ethyl Acrylate 化学的及び物理的性質

名前と識別子

-

- Ethoxyethoxyethyl acrylate

- Carbitol acrylate

- 2-(2-Ethoxyethoxy)ethyl Acrylate (stabilized with MEHQ)

- 2-(2-ethoxyethoxy)ethyl prop-2-enoate

- Di(ethylene glycol) ethyl ether acrylate

- 2-(2-Ethoxyethoxy)ethyl acrylate

- Acrylic Acid 2-(2-Ethoxyethoxy)ethyl Ester (stabilized with MEHQ)

- Diethylene Glycol Monoethyl Ether Acrylate (stabilized with MEHQ)

- 2-(2-Ethoxyethoxy)ethyl Acrylate

-

- MDL: MFCD00015655

- インチ: 1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3

- InChIKey: FTALTLPZDVFJSS-UHFFFAOYSA-N

- ほほえんだ: C=CC(=O)OCCOCCOCC

計算された属性

- せいみつぶんしりょう: 188.10500

- どういたいしつりょう: 188.105

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 9

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.8

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 44.8A^2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.016

- ふってん: 95 ºC (5 mmHg)

- フラッシュポイント: >110 ºC

- 屈折率: 1.439

- PSA: 44.76000

- LogP: 0.76870

- ようかいせい: 使用できません

2-(2-Ethoxyethoxy)ethyl Acrylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H317,H319,H335

- 警告文: P261,P280,P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36-S36/37

- RTECS番号:UD3343500

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

2-(2-Ethoxyethoxy)ethyl Acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041029-500g |

2-(2-Ethoxyethoxy)ethyl acrylate |

7328-17-8 | 97%,stabilized with MEHQ | 500g |

¥250.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041029-1kg |

2-(2-Ethoxyethoxy)ethyl acrylate |

7328-17-8 | 97%,stabilized with MEHQ | 1kg |

¥400.00 | 2024-07-28 | |

| TRC | E937648-500mg |

2-(2-Ethoxyethoxy)ethyl Acrylate |

7328-17-8 | 500mg |

$64.00 | 2023-05-18 | ||

| Apollo Scientific | OR322062-25g |

2-(2-Ethoxyethoxy)ethyl acrylate |

7328-17-8 | 98% | 25g |

£15.00 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R162053-25g |

2-(2-Ethoxyethoxy)ethyl Acrylate |

7328-17-8 | 98% (stabilized with MEHQ) | 25g |

¥34 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806565-100ml |

Di(ethylene glycol) ethyl ether acrylate |

7328-17-8 | >90%(GC),1000ppmMEHQ | 100ml |

¥165.00 | 2022-01-12 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0652-25G |

2-(2-Ethoxyethoxy)ethyl Acrylate (stabilized with MEHQ) |

7328-17-8 | >98.0%(GC) | 25g |

¥210.00 | 2024-04-16 | |

| TRC | E937648-250mg |

2-(2-Ethoxyethoxy)ethyl Acrylate |

7328-17-8 | 250mg |

45.00 | 2021-08-13 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0652-500G |

2-(2-Ethoxyethoxy)ethyl Acrylate (stabilized with MEHQ) |

7328-17-8 | >98.0%(GC) | 500g |

¥460.00 | 2024-04-16 | |

| abcr | AB122994-25 g |

Ethoxyethoxyethyl acrylate, 98%; . |

7328-17-8 | 98% | 25g |

€43.60 | 2023-06-24 |

2-(2-Ethoxyethoxy)ethyl Acrylate サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:7328-17-8)

注文番号:SFD34

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7328-17-8)丙烯酸卡必酯

注文番号:LE8665894

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7328-17-8)2-(2-Ethoxyethoxy)ethyl acrylate

注文番号:LE5712

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7328-17-8)2-(2-Ethoxyethoxy)ethyl acrylate

注文番号:LE18506

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

2-(2-Ethoxyethoxy)ethyl Acrylate 関連文献

-

Tobias Kuhnt,Ramiro Marroquín García,Sandra Camarero-Espinosa,Aylvin Dias,A. Tessa ten Cate,Clemens A. van Blitterswijk,Lorenzo Moroni,Matthew B. Baker Biomater. Sci. 2019 7 4984

-

Hui Sun,Lang Fan,Kaidian Zou,Hongshi Zhu,Jianzhong Du RSC Adv. 2014 4 41331

-

Guangyao Liu,Qian Qiu,Zesheng An Polym. Chem. 2012 3 504

-

Manjit Singh Grewal,Hiroshi Yabu RSC Adv. 2020 10 4058

-

Hui Sun,Jianzhong Du Nanoscale 2018 10 17354

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:7328-17-8)2-(2-Ethoxyethoxy)ethyl acrylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:7328-17-8)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ